glyceollin II
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67314-98-1 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S,10S)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaene-6,10-diol |
InChI |
InChI=1S/C20H18O5/c1-19(2)6-5-11-7-13-16(9-15(11)25-19)23-10-20(22)14-4-3-12(21)8-17(14)24-18(13)20/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m0/s1 |
InChI Key |
DDJVLBCETGUEBO-AZUAARDMSA-N |
SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OCC4(C3OC5=C4C=CC(=C5)O)O)C |
Isomeric SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC[C@@]4([C@H]3OC5=C4C=CC(=C5)O)O)C |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OCC4(C3OC5=C4C=CC(=C5)O)O)C |
Other CAS No. |
67314-98-1 |
Synonyms |
glyceollin II |
Origin of Product |
United States |
Biosynthesis of Glyceollin Ii in Planta
Genetic Regulation of Glyceollin (B191339) II Biosynthesis
Transcriptional Control by Specific Transcription Factors
The precise transcriptional control of glyceollin II biosynthesis is mediated by a network of transcription factors (TFs) that bind to the promoter regions of genes encoding biosynthetic enzymes. Key among these are members of the NAC, MYB, and WRKY families.
NAC Family Transcription Factors: The NAC family transcription factor GmNAC42-1 has been identified as a critical positive regulator of glyceollin biosynthesis. It directly activates the expression of several genes involved in the glyceollin pathway, including isoflavone (B191592) synthase 2 (IFS2) mdpi.comnih.govpreprints.orgfrontiersin.orgorcid.orgmdpi.comfrontiersin.org. Overexpression of GmNAC42-1 in soybean hairy roots has been shown to significantly increase glyceollin production, highlighting its essential role in eliciting the pathway frontiersin.orgfrontiersin.org. GmNAC42-1 also interacts with other transcription factors, such as GmWRKY72, forming part of a complex regulatory network mdpi.comnih.govresearchgate.net.
MYB Family Transcription Factors: GmMYB29A2, a member of the R2R3-MYB family, functions as another key positive regulator. It directly binds to the promoters of both GmNAC42-1 and several glyceollin biosynthetic genes, including IFS2 and glycinol 4-dimethylallyltransferase (G4DT) nih.govpreprints.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.govnih.gov. Studies involving overexpression and RNA interference (RNAi) silencing of GmMYB29A2 have demonstrated its positive impact on glyceollin accumulation and the plant's resistance to pathogens like Phytophthora sojae nih.govnih.govnih.gov. In contrast, GmMYB29A1 has been suggested to play a role in promoting glyceollin turnover or modulating competing biosynthetic pathways mdpi.comnih.gov.
WRKY Family Transcription Factors: The WRKY family transcription factor GmWRKY72 acts as a negative regulator of glyceollin biosynthesis. It directly binds to and downregulates the expression of glyceollin biosynthetic genes, such as IFS2 mdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net. Experimental evidence shows that overexpressing GmWRKY72 reduces glyceollin levels, while silencing it leads to increased expression of biosynthetic genes and higher glyceollin accumulation in response to elicitors mdpi.comresearchgate.netdntb.gov.ua. GmWRKY72 also interacts with other transcription factors, including GmNAC42-1 and GmMYB29A1, indicating its integration into the broader regulatory network mdpi.comnih.govresearchgate.net.
Data Table 1: Key Transcription Factors Regulating Glyceollin Biosynthesis
| Transcription Factor | Role in Glyceollin Biosynthesis | Target Genes/Promoters | Known Interactions | Citation(s) |
| GmNAC42-1 | Positive Regulator | IFS2, other biosynthetic genes | Interacts with GmWRKY72, GmMYB29A2, and promoters | mdpi.comnih.govpreprints.orgfrontiersin.orgorcid.orgmdpi.comfrontiersin.org |
| GmMYB29A2 | Positive Regulator | GmNAC42-1, IFS2, G4DT, other biosynthetic genes | Interacts with promoters | nih.govpreprints.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.govnih.gov |
| GmWRKY72 | Negative Regulator | IFS2, other biosynthetic genes | Interacts with GmNAC42-1, GmMYB29A1, and promoters | mdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net |
Gene Clustering and Duplications in Biosynthetic Pathways
The soybean genome has undergone significant evolutionary events, including whole-genome duplications, which have shaped the organization and diversity of its gene families, including those involved in secondary metabolism mdpi.comoup.com.
Gene Clusters: Studies have identified plausible clusters of genes encoding glycosyltransferases (GTs) within the phenylpropanoid pathway on chromosome 9. These clusters are located in proximity to significant single nucleotide polymorphisms (SNPs) associated with glyceollin elicitation and are hypothesized to be critical for glyceollin formation nih.govresearchgate.netcharlotte.edunih.gov. Additionally, transcription factor genes, such as those from the MYB and WRKY families, have been found within the linkage disequilibrium of these significant SNPs on chromosome 9, suggesting their role in regulating glyceollin elicitation frontiersin.orgnih.govcharlotte.edunih.gov.
Gene Duplications: Prenyltransferase (PT) genes, such as G4DT and G2DT, which are crucial for attaching the dimethylallyl group to the glycinol precursor, are identified as paralogs originating from whole-genome duplications in soybean oup.com. Other PT genes, like isoflavone dimethylallyltransferase 1 (IDT1) and IDT2, appear to have arisen through local gene duplication events, contributing to the structural diversity of soybean's prenylated isoflavonoids oup.com. The presence of these duplicated genes and clustered regulatory elements likely provides a robust genetic basis for the inducible production of glyceollins.
Data Table 2: Gene Clustering and Duplications in Glyceollin Biosynthesis
| Chromosome | Gene Type(s) / Function | Significance / Role | Citation(s) |
| 9 | Glycosyltransferases (GTs) | Form gene clusters near significant SNPs; potentially critical for glyceollin formation. | nih.govresearchgate.netcharlotte.edunih.gov |
| 9 | Transcription Factors (MYB, WRKY) | Found within linkage disequilibrium of significant SNPs; potential regulators of elicitation. | frontiersin.orgnih.govcharlotte.edunih.gov |
| Various (1, 2, 3, 4, 6, 7, 10, 11, 13, 15, 19, 20) | Biosynthesis Enzymes | Reported locations of genes involved in glyceollin pathway. | nih.govresearchgate.net |
| Genome-wide | Prenyltransferases (PTs) (e.g., G4DT, G2DT) | Paralogous genes derived from whole-genome duplications; contribute to structural diversity. | oup.com |
| Chromosome 11 | Prenyltransferases (e.g., IDT1, IDT2) | Derived via local gene duplication. | oup.com |
Epigenetic and Post-Transcriptional Regulation Considerations in Glyceollin Biosynthesis
While transcriptional regulation by TFs and the genomic organization of genes are well-studied aspects of this compound biosynthesis, the roles of epigenetic and post-transcriptional mechanisms are less extensively characterized in the available literature.
Epigenetic Regulation: Specific epigenetic modifications, such as DNA methylation or histone modifications, that directly influence the expression of glyceollin biosynthetic genes or the activity of key transcription factors are not prominently detailed in current research. While epigenetic changes are recognized as crucial regulators in various plant processes, their direct involvement in the dynamic induction of glyceollin biosynthesis remains an area requiring further investigation.
Post-Transcriptional Regulation: Information regarding post-transcriptional regulatory mechanisms, such as microRNAs (miRNAs) or small interfering RNAs (siRNAs) that target glyceollin biosynthetic genes or their regulators, is limited. However, the use of RNA interference (RNAi) in experimental studies to silence genes like IFS2 demonstrates the importance of controlling gene expression at a level below transcription illinois.edu. Furthermore, the potential role of GmMYB29A1 in promoting glyceollin "turnover" could imply post-transcriptional control mechanisms that affect the stability or degradation of glyceollins or their associated transcripts, though specific details are scarce mdpi.comnih.gov. The complete elucidation of these regulatory layers would provide a more comprehensive understanding of how this compound production is fine-tuned in response to environmental cues.
Compound Names Mentioned:
this compound
Glyceollins
Glyceollin I
Glyceollin III
Glyceollin IV
Glyceollin V
Isoflavonoids
(6aS, 11aS)-3,9,6a-trihydroxypterocarpan ((-)-glycinol)
(3R)-2′-hydroxydihydrodaidzein
2'-OH dihydrodaidzein (B191008)
(6aR, 11aR)-3,9 dihydroxypterocarpan
Glycinol
6′′-O-malonyldaidzin
6′′-O-malonylgenistin
(–)-glycinol 2-dimethylallyltransferase (G2DT)
Glycinol 2-dimethylallyltransferase
Glycinol 4-dimethylallyltransferase (G4DT)
Isoflavone dimethylallyltransferase 1 (IDT1)
Isoflavone dimethylallyltransferase 2 (IDT2)
7,2',4'-trihydroxyisoflavanol (THI)
Glycinol 2-dimethylallyltransferase
Glycinol 4-dimethylallyltransferase
Glyceollin I synthase (GIS)
this compound synthase
Glyceollin III synthase
Glyceollin IV synthase
Glyceollin V synthase
4-glyceollidin
(E,E)-α-farnesene
Resveratrol
Camalexin
4-hydroxyindole-3-carbonyl nitrile (4OH-ICN)
Scopoletin
Lignin
Medicarpin
Gossypol
Diterpenoid phytoalexins
Terpenoid aldehydes
Stilbenoids
Deoxyanthocyanidins
Momilactones
Phytocassanes
Soyasaponins
Elicitation of Glyceollin Ii Production in Host Plants
Biotic Elicitors and Host-Pathogen Interactions
Biotic elicitors, typically derived from microorganisms or their cell walls, are potent inducers of phytoalexin synthesis in plants. In soybeans, interactions with various fungi, oomycetes, bacteria, and nematodes have been shown to elicit the production of glyceollins, including glyceollin (B191339) II researchgate.netbmbreports.orgillinois.educhiro.orgcambridge.org.
Fungal and Oomycete Elicitors (e.g., Phytophthora sojae, Aspergillus sojae)
Fungal and oomycete pathogens are well-established elicitors of glyceollin production in soybeans. Components of their cell walls, particularly β-glucans, are recognized by soybean plants, initiating a defense response that includes the synthesis of glyceollins annualreviews.orgnih.govpnas.orgmdpi.com.
Phytophthora sojae : This oomycete pathogen is a significant inducer of glyceollin accumulation in soybean tissues researchgate.netbmbreports.orgillinois.edunih.govencyclopedia.pub. Specifically, β-glucan elicitors isolated from the mycelial walls of Phytophthora megasperma f. sp. glycinea are potent inducers, stimulating the accumulation of glyceollins annualreviews.orgnih.govpnas.org. Research indicates that co-treatment of soybean with silver nitrate (B79036) and the wall glucan elicitor from P. sojae synergistically enhances glyceollin production by both increasing the expression of genes involved in glyceollin synthesis and inhibiting their degradation nih.govencyclopedia.pub. Glyceollin accumulation is also linked to soybean resistance against P. sojae mdpi.comnih.gov.
Aspergillus sojae : Several species of Aspergillus, including A. sojae, have been identified as effective elicitors of glyceollin production in soybean seeds and cotyledons cambridge.orgsdstate.edumdpi.comresearchgate.netresearchgate.net. Studies have shown that soybean seeds treated with A. sojae exhibit high levels of glyceollins, including glyceollin I, II, and III mdpi.comresearchgate.net. One study reported that A. sojae spore inoculation elicited the highest glyceollin titers among the tested fungal species, yielding 1.45±0.49 mg/g at 96 hours sdstate.edu. Further enhancement of glyceollin production was observed when UV light treatment was combined with A. sojae inoculation sdstate.edu.
Other Fungal Elicitors : Other fungi, such as Trichoderma reesei and Rhizopus oligosporus, have also been shown to elicit glyceollin production in soybeans sdstate.eduresearchgate.netjmb.or.kr. The efficiency of glyceollin induction can vary depending on the specific fungal species and the soybean variety used jmb.or.kr.
Table 1: Glyceollin Production Induced by Fungal Elicitors
| Fungal Elicitor | Soybean Variety (if specified) | Glyceollin Titer (µg/g or mg/g) | Incubation Time | Reference |
| Aspergillus sojae | General | 1.45 ± 0.49 mg/g | 96 h | sdstate.edu |
| Trichoderma reesei | General | 2.42 ± 0.20 mg/g | 120 h | sdstate.edu |
| Aspergillus sojae | General | 955 µg/g fresh weight | 3 days | researchgate.net |
| Aspergillus sojae | Soon-Chang | 1,263 ± 56 µg/g | 3 days | jmb.or.kr |
| P. megasperma glucan | General | ~600 µg/g | Not specified | sdstate.edu |
| WGE + AgNO₃ | General | Up to 745.1 µg/g (Glyceollin I) | 48 h | mdpi.com |
Bacterial Elicitors (e.g., Pseudomonas glycinea)
Certain bacteria can also act as elicitors of glyceollin synthesis in soybeans. Pseudomonas glycinea has been identified as a pathogen that can induce glyceollin accumulation at the site of infection bmbreports.org. It is also listed among bacterial species that elicit glyceollin production cambridge.org.
Nematode Interactions (e.g., Heterodera glycines, Soybean Cyst Nematode)
Soybean cyst nematode (Heterodera glycines, SCN) is a major pest of soybeans, and its interaction with the plant can lead to the induction of glyceollins bmbreports.orgillinois.eduflvc.org. High concentrations of glyceollins have been detected around nematodes during root penetration in resistant soybean varieties, suggesting a role for glyceollins in nematode resistance cambridge.org. Glyceollin production has been linked to enhanced resistance against SCN in soybeans cambridge.orgbioone.orgsdstate.edux-mol.netcambridge.orgnih.govresearchgate.net.
Abiotic Elicitors and Environmental Stress Responses
In addition to biotic agents, soybeans respond to various abiotic stressors by producing glyceollins. These include physical stimuli like UV light and wounding, as well as chemical treatments researchgate.netnih.govencyclopedia.pubchiro.orgmdpi.com.
Physical Stressors (e.g., UV Light, Wounding)
UV Light : Exposure to ultraviolet (UV) radiation is a recognized abiotic elicitor that stimulates glyceollin synthesis in soybeans researchgate.netbmbreports.orgnih.govencyclopedia.pubchiro.orgmdpi.com. While UV light alone can induce some glyceollin production, its effectiveness can vary among soybean varieties sdstate.edu. Combined treatments, such as UV light with fungal elicitors like Aspergillus sojae, have shown enhanced glyceollin titers compared to fungal treatment alone sdstate.edu.
Wounding : Mechanical damage or wounding of soybean tissues is another significant abiotic stress that triggers the production of glyceollins researchgate.netbiorxiv.orgnih.govencyclopedia.pubchiro.orgmdpi.comresearchgate.net. The expression of genes involved in glyceollin biosynthesis, such as CYP93A1, is induced by stem wounding, indicating a direct link between physical injury and glyceollin synthesis researchgate.net. Wounding stress, particularly when combined with reactive oxygen species and fungal components, plays a crucial role in promoting glyceollin production researchgate.net.
Chemical Elicitors (e.g., Metal Ions like Silver Nitrate, Acidity Stress, Methyl Jasmonate)
Several chemical agents can also elicit glyceollin accumulation in soybean plants.
Silver Nitrate (AgNO₃) : Silver nitrate is a potent chemical elicitor that promotes glyceollin accumulation by reducing glyceollin degradation and enhancing the hydrolysis of isoflavone-glycoside conjugates chiro.orgmdpi.comnih.govcanada.cascispace.com. This effect is largely independent of ethylene (B1197577) signaling pathways nih.gov. Co-treatment with silver nitrate and fungal elicitors, such as the wall glucan elicitor from Phytophthora sojae, has demonstrated an additive effect on glyceollin production, suggesting distinct mechanisms of action for biotic and chemical elicitors nih.govencyclopedia.pubmdpi.com.
Acidity Stress : Acidity stress, specifically at a pH of 3.0, has been identified as a potent elicitor of glyceollin biosynthesis, inducing prolonged production over several days nih.govnih.govacs.org. This stress can trigger systemic elicitation, with differential effects on various soybean organs, notably high yields of glyceollin I in root tissues nih.gov. Acidity stress is associated with the regulation of the NAC family transcription factor gene, GmNAC42-1, which activates glyceollin biosynthesis nih.govnih.gov.
Methyl Jasmonate (MeJA) : Methyl jasmonate is recognized as an abiotic elicitor that can induce glyceollin production researchgate.netnih.govencyclopedia.pub. However, in some experimental contexts, such as in soybean cotyledon assays, methyl jasmonate has been observed to inhibit β-glucan-induced glyceollin production, indicating a complex regulatory role uni-muenchen.de.
Other Chemical Elicitors : Other chemical agents, including aluminum chloride, freezing, iodoacetate, and Tx-100, have also been reported to elicit glyceollin synthesis in soybeans researchgate.netnih.govencyclopedia.pubchiro.org.
Table 2: Glyceollin Production Induced by Abiotic Elicitors
| Abiotic Elicitor | Specific Condition | Glyceollin Titer (µg/g or mg/g) | Incubation Time | Reference |
| UV Light | Alone | Lower than fungal inoculum | Not specified | sdstate.edu |
| Acidity Stress (pH 3.0) | General | Prolonged induction | Weeks | nih.gov |
| Silver Nitrate (AgNO₃) | General | Reduces degradation | Not specified | nih.gov |
| Silver Nitrate (AgNO₃) | Co-treatment with WGE | Up to 745.1 µg/g (Glyceollin I) | 48 h | mdpi.com |
| Wounding | Mechanical damage | Induced synthesis | Not specified | mdpi.comresearchgate.net |
Compound List:
Glyceollin II
Glyceollin I
Glyceollin III
Glycinol
Phytophthora sojae
Aspergillus sojae
Pseudomonas glycinea
Heterodera glycines (Soybean Cyst Nematode)
Silver Nitrate (AgNO₃)
Methyl Jasmonate (MeJA)
UV Light
Mechanisms of Elicitor Recognition and Signal Transduction in Plants
The plant defense response, including the synthesis of phytoalexins like this compound, is initiated by the perception of specific molecules known as elicitors phytojournal.comannualreviews.orgresearchgate.netresearchgate.net. These elicitors can originate from pathogens (biotic elicitors) or from the plant itself in response to damage or stress (abiotic elicitors) phytojournal.comresearchgate.net. Upon recognition, these signals trigger a cascade of intracellular events that ultimately activate the genes responsible for glyceollin biosynthesis phytojournal.comannualreviews.orgresearchgate.netresearchgate.netmdpi.com. This process involves a series of molecular interactions, signal amplification, and the activation of regulatory proteins that control gene expression.
Plant Cell Receptor-Mediated Recognition
The initial step in the elicitation process involves the perception of elicitors by specific receptors located on the plant cell surface or within the cytoplasm phytojournal.comannualreviews.orgmdpi.comfrontiersin.org. These receptors are crucial for translating external signals into intracellular responses.
Pattern Recognition Receptors (PRRs) and Receptor-Like Kinases (RLKs) : Plant cells possess a range of transmembrane receptors, including PRRs and RLKs, which are adept at recognizing conserved molecular patterns associated with microbes, known as Microbe-Associated Molecular Patterns (MAMPs) annualreviews.orgmdpi.comfrontiersin.org. For instance, glucan elicitors derived from the cell walls of pathogens like Phytophthora sojae are recognized by specific binding proteins in soybean, initiating defense pathways mdpi.comnih.govmdpi.com. Similarly, peptide elicitors have been shown to interact with specific high-affinity binding proteins that likely function as receptors, correlating binding affinity with biological activity annualreviews.org.
Signal Initiation : The binding of an elicitor to its cognate receptor triggers conformational changes in the receptor, leading to the activation of downstream signaling components. This recognition event is the critical first step that commits the plant cell to mounting a defense response phytojournal.comannualreviews.orgmdpi.comfrontiersin.org.
Downstream Signaling Cascades Leading to Phytoalexin Induction
Following receptor-mediated recognition, a complex network of intracellular signaling events is activated, culminating in the production of this compound mdpi.comannualreviews.orgresearchgate.netmdpi.comtandfonline.comnih.gov.
Early Signaling Events : The immediate cellular responses to elicitor perception often include rapid ion fluxes, such as an influx of calcium ions (Ca²⁺), and the activation of G-proteins and various kinase cascades, notably Mitogen-Activated Protein Kinases (MAPKs) mdpi.comannualreviews.orgresearchgate.netmdpi.comfrontiersin.orgtandfonline.com. A significant early event is the generation of Reactive Oxygen Species (ROS), commonly referred to as an "oxidative burst" annualreviews.orgresearchgate.netnih.gov. Research suggests that lipid peroxidation, a process often triggered by ROS, is closely linked to glyceollin accumulation and may be a sufficient step to initiate the signal transduction pathway leading to phytoalexin synthesis nih.gov.
Hormonal Signaling : Plant hormones play a pivotal role in mediating defense signaling. Jasmonic acid (JA) and ethylene (ET) signaling pathways are frequently implicated in the induction of phytoalexins, including glyceollins mdpi.comtandfonline.comnih.gov. While salicylic (B10762653) acid (SA) is a key regulator in other defense pathways, its role in glyceollin induction may be less direct or context-dependent compared to JA and ET tandfonline.comnih.gov.
Transcription Factor Activation : The various signaling cascades converge on the activation and modulation of transcription factors (TFs). These TFs bind to specific DNA sequences, regulating the expression of genes involved in the glyceollin biosynthetic pathway mdpi.comnih.govnih.govfrontiersin.org. Identified TFs critical for glyceollin production in soybean include members of the NAC family, such as GmNAC42-1, which directly activates the expression of several glyceollin biosynthetic genes mdpi.comnih.govfrontiersin.org. Conversely, other TFs, like GmWRKY72, have been found to act as negative regulators of glyceollin biosynthesis mdpi.com.
Enzyme Activation and Biosynthesis : The signaling cascade ultimately leads to the activation of enzymes that catalyze the synthesis of glyceollins. Early enzymes in the isoflavonoid (B1168493) pathway, such as phenylalanine ammonia-lyase (PAL) and p-coumaryl CoA ligase (pCL), exhibit transient increases in their activity following elicitation. This enzymatic upregulation is crucial for diverting carbon flux from primary metabolism towards the production of secondary metabolites like glyceollins oup.com.
Data on Glyceollin Elicitation
Research has quantified the impact of various elicitation strategies on glyceollin production, highlighting the effectiveness of different signaling pathways and combined treatments.
Table 1: Glyceollin Production Under Different Priming and Elicitation Regimes in Soybean Seedlings
| Treatment Combination | Glyceollin Production (µmol/g DW) | Standard Error |
| R-elicitation (control) | 1.9 | 0.4 |
| ROS-priming + R-elicitation | 8.6 | 0.9 |
| Slicing-priming + R-elicitation | 5.0 | 0.6 |
| Sonication-priming + R-elicitation | 4.8 | 0.9 |
Note: R-elicitation refers to elicitation with Rhizopus oligosporus/oryzae. ROS denotes Reactive Oxygen Species priming wur.nl.
Table 2: Comparative Elicitation of Glyceollin I Yield by Wall Glucan Elicitor (WGE) and Silver Nitrate (AgNO₃)
| Elicitor Combination | Glyceollin I Yield (µg/g DW) | Purity (%) |
| WGE + AgNO₃ (additive effect) | 745.1 | 68.5 |
Note: This data specifically pertains to imbibing soybean seeds, where the combination of a biotic elicitor (WGE) and a chemical elicitor (AgNO₃) demonstrated an additive effect on glyceollin I production mdpi.com.
The mechanisms underlying this compound production are multifaceted, involving precise recognition of elicitors and a sophisticated signal transduction network that amplifies the initial signal to achieve substantial phytoalexin accumulation.
Compound List:
this compound
Glyceollin I
Glycinol
Daidzein
Ecological and Physiological Roles of Glyceollin Ii in Plants
Role in Plant Innate Immunity and Defense Response
Glyceollin (B191339) II is a key component of the plant's innate immune system, providing a broad spectrum of antimicrobial activities. Its synthesis is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to a localized defense response that helps to inhibit the proliferation of invading organisms.
Research has demonstrated the antifungal properties of glyceollins, although most studies have utilized a mixture of the isomers. This mixture has shown considerable efficacy against several economically important plant pathogens.
Phytophthora capsici : A devastating oomycete pathogen affecting a wide range of vegetable crops, P. capsici is susceptible to the antifungal action of glyceollins. Studies have shown that a mixture of glyceollins can significantly inhibit the mycelial growth of this pathogen nih.govresearchgate.net. The inhibitory action is concentration-dependent, with higher concentrations of glyceollins leading to greater growth inhibition nih.gov.
Sclerotinia sclerotiorum : This necrotrophic fungus, causing white mold in numerous crops, is also inhibited by glyceollins. The application of a glyceollin mixture has been shown to reduce the mycelial growth of S. sclerotiorum nih.govresearchgate.net.
Fusarium oxysporum : A soil-borne fungus responsible for Fusarium wilt in a variety of plants, F. oxysporum has demonstrated sensitivity to glyceollins. Research indicates that a mixture of glyceollin isomers can impede the growth of this pathogen nih.govresearchgate.net.
Table 1: Antifungal Activity of a Glyceollin Mixture against Plant Pathogens
| Pathogen | Concentration of Glyceollin Mixture (µ g/disk ) | Mycelial Growth Inhibition (%) |
| Phytophthora capsici | 200 | Data not available |
| Phytophthora capsici | 600 | 61.0 |
| Sclerotinia sclerotiorum | 200 | 35.4 |
| Sclerotinia sclerotiorum | 600 | 55.2 |
| Fusarium oxysporum | 200 | 10.9 |
| Fusarium oxysporum | 600 | 25.7 |
Source: Adapted from Kim et al., 2010. Note: The data represents the activity of a mixture of glyceollin isomers I, II, and III.
The antibacterial properties of glyceollins have been investigated, again primarily using a mixture of the isomers. This mixture has been found to inhibit the growth of various bacteria, including some phytopathogens apsnet.orgapsnet.org. The efficacy of glyceollin against both Gram-positive and Gram-negative bacteria has been reported, although the sensitivity varies among different bacterial species apsnet.org. For instance, a glyceollin mixture has shown inhibitory effects against Xanthomonas campestris pv. glycines, a pathogen of soybean apsnet.orgapsnet.org. However, some strains of Pseudomonas syringae pv. glycinea have shown resistance apsnet.org.
Phytoalexins, including the glyceollin family, are recognized for their role in defending plants against parasitic nematodes. These compounds can create an unfavorable environment for nematodes within the plant tissues, thereby inhibiting their movement, feeding, and reproduction. While the specific activity of purified glyceollin II against nematodes is not well-documented, the general role of glyceollins in nematode resistance is acknowledged in the scientific literature. The accumulation of these compounds in root tissues upon nematode infestation suggests their direct involvement in the plant's defense strategy.
Spatial and Temporal Accumulation Patterns in Plant Tissues
The production and accumulation of this compound are tightly regulated, occurring at specific times and in specific tissues in response to elicitors. This targeted accumulation ensures that the defense compounds are present where they are most needed, minimizing the metabolic cost to the plant.
Recent studies using advanced imaging techniques have provided insights into the spatial distribution of glyceollins in germinating soybeans. Following fungal inoculation, glyceollins are primarily detected in the seed coat and the germinated root acs.orgnih.gov. Interestingly, no significant production of glyceollins was observed in the cotyledons, the primary storage organs of the seed acs.orgnih.gov. This localized production in the outer layers and the emerging root system suggests a strategic placement to fend off soil-borne pathogens and protect the vulnerable seedling during its early stages of development. The precursor isoflavones, in contrast, are distributed throughout the soybean, indicating that the final steps of glyceollin biosynthesis are tissue-specific acs.orgnih.gov.
Table 2: Distribution of Glyceollins in Germinating Soybean Tissues
| Plant Tissue | Glyceollin Presence |
| Seed Coat | Yes |
| Root (Germinated) | Yes |
| Cotyledons | No |
Source: Adapted from Abe et al., 2021.
Molecular Mechanisms of Glyceollin Ii Action
Interaction with Specific Molecular Targets and Receptors (Preclinical/In Vitro Context)
Ligand Binding Studies (e.g., Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα, LXRβ))
Glyceollin (B191339) II has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various cellular processes. nih.govbiomedpharmajournal.org Computational docking analyses predict that glyceollin II can fit into the binding pocket of the AhR. nih.govbiomedpharmajournal.org However, its interaction with the amino acid residues within the binding site differs in part from that of the prototypical AhR ligand, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.govbiomedpharmajournal.org
In vitro studies using different cancer cell lines have demonstrated that this compound can weakly and partially activate AhR, with its potency being greater than that of glyceollin I. nih.govbiomedpharmajournal.org This activation leads to the recruitment of AhR to xenobiotic-responsive elements (XREs) in the chromatin of AhR target genes, such as CYP1A1 and CYP1B1, thereby regulating their expression. nih.gov For instance, in MDA-MB-231 breast cancer cells, this compound was shown to recruit AhR to the same level as TCDD. nih.gov Transcriptome analyses have revealed that this compound can modify approximately 10% of the genes regulated by TCDD, exhibiting either antagonistic or synergistic effects upon TCDD activation. nih.govbiomedpharmajournal.org
Interactive Table: Summary of this compound Interaction with Aryl Hydrocarbon Receptor (AhR)
| Parameter | Finding | Cell Lines Studied | Reference |
| Binding Prediction | Computational docking suggests this compound enters the AhR binding pocket. | N/A | nih.govbiomedpharmajournal.org |
| AhR Activation | Weak and partial activation of AhR, more potent than glyceollin I. | MCF-7, MDA-MB-231 | nih.govbiomedpharmajournal.org |
| AhR Recruitment to XRE | Increases AhR binding to XRE in target genes. | MCF-7, MDA-MB-231 | nih.gov |
| Gene Regulation | Modifies about 10% of TCDD-regulated genes. | Not specified | nih.govbiomedpharmajournal.org |
Regarding the Liver X Receptors (LXRα and LXRβ), which are key regulators of cholesterol and fatty acid metabolism, there is currently no available scientific literature from preclinical or in vitro studies detailing a direct interaction with this compound.
Modulation of Intracellular Signaling Pathways (Preclinical/In Vitro Context)
Influence on Oxidative Stress Pathways and Radical Scavenging
Glyceollins have demonstrated significant antioxidant activity in various in vitro models. nih.gov They exhibit strong reducing power and the ability to inhibit lipid peroxidation. This antioxidant capacity is attributed to their ability to scavenge a variety of free radicals, including singlet oxygen, superoxide anion, and radicals measured by the ABTS and DPPH assays.
In cellular models, glyceollins have been shown to suppress the production of reactive oxygen species (ROS) induced by hydrogen peroxide (H₂O₂) in hepa1c1c7 mouse hepatoma cells. The mechanism of action for this antioxidant effect is thought to involve the promotion of the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). The activation of the Nrf2 signaling pathway leads to the coordinated transcription of genes encoding antioxidant and phase 2 detoxifying enzymes, which are regulated by the antioxidant response element (ARE). This induction of detoxifying enzymes helps to reduce cellular stress.
Interactive Table: Radical Scavenging Activity of Glyceollins
| Radical Species | Scavenging Activity | Reference |
| Singlet Oxygen | Significant | |
| Superoxide Anion | Significant | |
| ABTS Radical | Significant | |
| DPPH Radical | Significant | |
| H₂O₂-induced ROS | Suppressed |
Effects on Protein Kinase and Lipid Kinase Signaling Pathways (e.g., PI3K/AKT/mTOR Pathway)
Glyceollins have been shown to inhibit the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) signaling pathway in preclinical cancer models. nih.gov This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.
In studies on various cancer cells, glyceollins were found to block the translation of hypoxia-inducible factor-1α (HIF-1α) by inhibiting the PI3K/AKT/mTOR pathway under hypoxic conditions. Furthermore, in solid tumor tissues, glyceollins decreased the expression of phosphorylated AKT and mTOR. The inhibition of this pathway also affects downstream targets such as the 70 kDa ribosomal protein S6 kinase (p70S6K), a key regulator of protein translation and cell proliferation. nih.gov
The inhibitory effect of glyceollins on the PI3K/AKT/mTOR pathway represents an ER-independent mechanism through which these compounds can affect cell growth and apoptosis. nih.gov
Regulation of Transcription Factors and Gene Expression (e.g., HIF-1, NF-κB, ZEB1)
This compound and other glyceollins have been shown to modulate the activity and expression of several key transcription factors involved in cancer progression and inflammation.
HIF-1: Glyceollins act as potent inhibitors of hypoxia-inducible factor-1 (HIF-1), a master regulator of the cellular response to hypoxia. frontiersin.org Under hypoxic conditions, glyceollins reduce the expression of HIF-1α, the oxygen-regulated subunit of HIF-1. This inhibition occurs through a dual mechanism: they block the synthesis of HIF-1α by inhibiting the PI3K/AKT/mTOR pathway and decrease its stability by blocking the interaction of HIF-1α with the chaperone protein Hsp90. This leads to increased ubiquitination and proteasomal degradation of HIF-1α. Consequently, the expression of HIF-1-induced genes, such as vascular endothelial growth factor (VEGF), is inhibited.
NF-κB: Glyceollins exhibit anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, glyceollins significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, glyceollins inhibit the phosphorylation of IκBα kinase (IKK) and the subsequent degradation of IκBα, which prevents the nuclear translocation and DNA-binding activity of NF-κB. This leads to the reduced expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-18, and an increase in the anti-inflammatory cytokine IL-10.
ZEB1: Glyceollin I, a closely related isomer of this compound, has been shown to reverse the epithelial-to-mesenchymal transition (EMT) in letrozole-resistant breast cancer cells by targeting the transcription factor ZEB1 (Zinc finger E-box-binding homeobox 1). In these resistant cells, which exhibit higher levels of ZEB1, treatment with glyceollin I significantly reduced ZEB1 expression. This downregulation of ZEB1 was accompanied by an increase in the expression of the epithelial marker E-cadherin, suggesting a reversal of the mesenchymal phenotype.
Structure-Activity Relationship Studies (SAR) Relevant to Molecular Interactions
The biological activity of this compound is intrinsically linked to its unique three-dimensional shape and the distribution of its functional groups. Researchers have synthesized and evaluated a range of analogs to probe the importance of different structural features. These studies have provided valuable insights into the molecular mechanisms that underpin its anticancer and other biological effects.
The Pterocarpan (B192222) Core: A Scaffold for Activity
The rigid tetracyclic pterocarpan skeleton of this compound is fundamental to its biological activity. This core structure positions the key functional groups in a specific spatial orientation, allowing for precise interactions with molecular targets. Studies on related pterocarpans have shown that the stereochemistry of the B/C ring junction is critical. The cis-fusion of these rings in naturally occurring pterocarpans like this compound is often essential for their activity.
The Role of the Chromene Ring and Prenyl Group
A distinctive feature of this compound is the presence of a chromene ring fused to the D-ring and a dimethylallyl (prenyl) group. This prenyl moiety significantly influences the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets within target proteins.
Research has demonstrated that modifications to the prenyl group can have a profound impact on biological activity. For instance, the saturation of the prenyl group to a dihydro derivative can alter the compound's potency. While specific data on this compound is emerging, studies on similar flavonoids suggest that the prenyl group can enhance interactions with various cellular targets, including enzymes and transcription factors.
Hydroxyl Groups: Key to Hydrogen Bonding
The phenolic hydroxyl groups on the A-ring of this compound are crucial for its interaction with biological targets. These groups can act as both hydrogen bond donors and acceptors, forming key connections with amino acid residues in the binding sites of proteins such as estrogen receptors and various enzymes.
SAR studies on related isoflavonoids have consistently highlighted the importance of the number and position of hydroxyl groups for activity. For example, the presence of a hydroxyl group at the C-7 position is often considered vital for the antiestrogenic activity of many phytoestrogens.
Comparative Activity of Glyceollin Analogs
To illustrate the principles of SAR, the following table summarizes the cytotoxic activity of various pterocarpan analogs against different cancer cell lines. While a comprehensive SAR dataset for this compound is still under development, the data from related compounds provide a strong indication of the structural requirements for anticancer activity.
| Compound | Modification from this compound Structure | Cancer Cell Line | IC50 (µM) |
| 2,3,9-trimethoxypterocarpan | Lacks the chromene ring and prenyl group; hydroxyl groups are methoxylated | MCF7 (Breast) | >50 |
| 2,3,9-trimethoxypterocarpan | Lacks the chromene ring and prenyl group; hydroxyl groups are methoxylated | T47d (Breast) | >50 |
| 2,3,9-trimethoxypterocarpan | Lacks the chromene ring and prenyl group; hydroxyl groups are methoxylated | HS578T (Breast) | 1.5 |
| 3,4-dihydroxy-9-methoxypterocarpan | Different hydroxylation and methoxylation pattern | MCF7 (Breast) | >50 |
This table is generated based on data from related pterocarpan compounds to illustrate SAR principles, as comprehensive data for a full suite of this compound analogs is not yet publicly available. nih.gov
The data, though preliminary in the context of a full this compound SAR profile, suggest that the substitution pattern on the pterocarpan core significantly influences cytotoxicity and cell line selectivity. nih.gov For instance, the high potency of 2,3,9-trimethoxypterocarpan against the HS578T cell line compared to MCF7 and T47d highlights the importance of specific structural features for activity against different cancer subtypes. nih.gov
Research Methodologies for Glyceollin Ii Analysis and Production
Strategies for In Vitro and Engineered Production
In Vitro Enzyme Assays for Pathway Elucidation
In vitro enzyme assays, frequently complemented by heterologous expression systems such as in Nicotiana benthamiana, have been pivotal in elucidating the complete biosynthetic pathway of glyceollins I, II, and III biorxiv.orgnih.govbiorxiv.orgbiorxiv.orgresearchgate.net. These investigations have successfully identified key enzymes responsible for the conversion of precursor molecules into glyceollins biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net. Specifically, two reductases, GmTHIS1 and GmTHIS2, have been characterized for their role in the specific conversion of 2'-hydroxy-dihydrodaidzein to 7,2',4'-trihydroxyisoflavanol (THI) biorxiv.orgbiorxiv.orgresearchgate.net. The terminal steps of the pathway, which involve the oxidative cyclization of prenylated pterocarpans like glyceocarpin (B1246693), are catalyzed by a family of cytochrome P450 (CYP) enzymes biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.netwikipedia.org. GmGIIS has been identified as a specific glyceollin (B191339) II synthase (GmGIIS), responsible for the regioselective cyclization of glyceocarpin to produce glyceollin II biorxiv.orgbiorxiv.org. These enzymatic assays provide critical data on enzyme kinetics, substrate specificity, and reaction mechanisms, thereby establishing a foundation for pathway reconstruction and subsequent metabolic engineering endeavors biorxiv.orgnih.govbiorxiv.orgbiorxiv.org.
Genetic and Transcriptomic Approaches in Host Plants
Genome-Wide Association Studies (GWAS) for Elicitation
Genome-wide association studies (GWAS) are employed to pinpoint genetic variations linked to glyceollin elicitation in soybean nih.gov. A metabolite-based GWAS (mGWA) approach conducted on wild soybeans exposed to soybean cyst nematode identified significant associations with single nucleotide polymorphisms (SNPs) located on chromosomes 3, 9, 13, 15, and 20 nih.gov. These associations indicated gene clusters encoding glycosyltransferases within the phenylpropanoid pathway, as well as transcription factors from the MYB and WRKY families, as potential regulators of glyceollin elicitation nih.gov. Such genetic studies are fundamental for understanding the underlying genetic architecture that governs glyceollin production in response to environmental cues.
RNA-Sequencing and Transcriptome Analysis
RNA-sequencing (RNA-Seq) and transcriptome analysis represent potent methodologies for identifying genes and regulatory networks that govern glyceollin biosynthesis and elicitation in soybean biorxiv.orgnih.govnih.govmdpi.comnih.govresearchgate.netazenta.comnih.gov. Transcriptomic studies have been instrumental in identifying transcription factors (TFs) that exhibit co-expression patterns with glyceollin biosynthetic genes nih.gov. For example, comparative transcriptomic analyses have identified R2R3-type MYB TF genes, GmMYB29A1 and GmMYB29A2, which show significant upregulation during peak glyceollin biosynthesis following treatment with elicitors such as P. sojae wall glucan nih.gov. Further analyses have revealed that GmMYB29A2 plays a role in upregulating most genes involved in the glyceollin pathway, spanning from primary metabolism to the final biosynthetic steps. In contrast, GmNAC42-1 requires elicitor treatment to activate glyceollin biosynthesis genes mdpi.comnih.govresearchgate.net. These comprehensive studies offer valuable insights into the gene expression dynamics that accompany glyceollin accumulation nih.govnih.govmdpi.comnih.govresearchgate.net.
Gene Overexpression and RNA Interference (RNAi) Silencing Studies (e.g., Soybean Hairy Root Systems)
Experimental manipulation of gene expression, particularly within soybean hairy root systems, has proven vital for the functional validation of genes implicated in glyceollin biosynthesis nih.govnih.govmdpi.comnih.govresearchgate.netjove.com. For instance, the overexpression of transcription factors such as GmWRKY72 in soybean hairy roots has been demonstrated to decrease the expression of glyceollin biosynthetic genes and metabolites, thereby identifying GmWRKY72 as a negative regulator of this pathway nih.gov. Conversely, RNA interference (RNAi) silencing of GmWRKY72 has been shown to enhance glyceollin metabolite accumulation nih.gov. Similarly, GmMYB29A2 functions as a positive regulator; its overexpression leads to increased expression of glyceollin biosynthesis genes and metabolites, whereas its silencing results in their decrease nih.gov. Studies have also indicated that transgenic modulation of genes like isoflavone (B191592) synthase (IFS2) can promote elevated glyceollin accumulation researchgate.netresearchgate.net. Notably, one study observed a higher proportion of this compound in specific transformed hairy root lines when compared to untransformed roots researchgate.net. These genetic approaches, often leveraging the efficient soybean hairy root transformation system, provide direct evidence for the role of specific genes in controlling glyceollin production jove.com.
Advanced Topics and Future Research Directions
Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes
The complete biosynthetic pathway of glyceollins has been a long-standing puzzle, hindering efforts in metabolic engineering and synthetic biology. researchgate.netnih.gov Recent breakthroughs, however, have successfully identified the previously uncharacterized genes and enzymes responsible for the final critical steps in the formation of glyceollin (B191339) II and its isomers. researchgate.netnih.gov
A significant challenge was identifying the enzymes for the final oxidative cyclization steps that produce the characteristic pterocarpan (B192222) structure of glyceollins. nih.gov Through a multifaceted approach combining transient expression in Nicotiana benthamiana, in vitro enzyme characterization, and yeast feeding studies, researchers have pinpointed the specific P450 enzymes that catalyze these final conversions. nih.gov Specifically, studies have now identified reductases essential for the synthesis of the precursor 7,2',4'-trihydroxyisoflavanol (THI) and the five distinct P450 enzymes that mediate the cyclization to produce glyceollins I, II, and III. nih.gov One of these enzymes, named glyceollin II synthase (GmGIIS), was shown to be responsible for the formation of this compound. researchgate.net This comprehensive elucidation of the entire pathway, from simple precursors to the final glyceollin molecules, represents a major advancement in the field. researchgate.netnih.gov
Interplay of this compound with Other Phytoalexins and Secondary Metabolites in Plant Defense
This compound does not act in isolation as a defense compound in soybeans. It is a key component of a complex arsenal (B13267) of phytoalexins and other secondary metabolites that are deployed during a pathogen attack. nih.gov The glyceollin isomers, along with other 5-deoxyisoflavonoids, collectively contribute to the plant's resistance, particularly against pathogens like Phytophthora sojae. nih.gov The production of these defense compounds is part of a coordinated, multi-layered response.
Engineering Plant Resistance through this compound Pathway Modulation for Agricultural Applications
Enhancing the natural defense mechanisms of crop plants through metabolic engineering is a promising strategy for sustainable agriculture. apsnet.orgresearchgate.net Efforts to bolster disease resistance in soybeans have focused on modulating the glyceollin biosynthetic pathway. apsnet.orgresearchgate.net One approach involved transforming soybean hairy roots with genes for key enzymes early in the isoflavonoid (B1168493) pathway, such as isoflavone (B191592) synthase (IFS2) or chalcone (B49325) synthase (CHS6). apsnet.org However, this strategy unexpectedly resulted in decreased levels of the glyceollin precursor daidzein (B1669772) and, consequently, lower concentrations of glyceollins upon pathogen challenge. apsnet.org
Development of Sustainable Production Platforms for this compound
The therapeutic potential of glyceollins has been hampered by their limited availability; they are produced only transiently and in low amounts in stressed soybean plants, and their chemical synthesis is complex and costly. researchgate.netresearchgate.net The recent complete elucidation of the glyceollin biosynthetic pathway has opened the door to developing sustainable and scalable production platforms using synthetic biology. researchgate.netnih.gov
Researchers have successfully reconstructed the entire multi-step pathway de novo in a microbial host, baker's yeast (Saccharomyces cerevisiae). nih.gov By introducing all the necessary soybean genes—from the initial enzymes of the isoflavonoid pathway to the newly identified reductases and P450s for the final cyclization steps—scientists have engineered yeast strains capable of producing glyceollins I, II, and III from simple carbon sources. researchgate.netnih.gov This microbial fermentation approach offers a significant advantage over traditional methods, providing a reliable and economically viable source of these high-value compounds. nih.gov Such platforms not only facilitate further research into the biological activities of glyceollins but also pave the way for their potential application in agriculture and medicine. researchgate.netnih.gov
Unraveling Complex Regulatory Networks of this compound Elicitation
The production of glyceollins in response to stress is controlled by a sophisticated and multi-layered gene regulatory network. nih.gov While significant progress has been made, the complete network remains to be fully unraveled. Key players identified so far are transcription factors (TFs) that bind to the promoters of biosynthetic genes to activate their expression. nih.govnih.gov
Two crucial TFs are GmNAC42-1 and GmMYB29A2. nih.govnih.gov Overexpression of GmNAC42-1 in soybean hairy roots can increase glyceollin production more than tenfold when induced by an elicitor. nih.gov However, GmNAC42-1 does not regulate all the necessary genes, indicating that it must work in concert with other unidentified TFs to fully activate the pathway. nih.govnih.gov Similarly, GmMYB29A2 is essential for glyceollin accumulation and resistance to P. sojae. nih.gov Genome-wide association studies in wild soybeans have further identified promising candidate regulatory genes, including MYB and WRKY TFs, that are linked to glyceollin elicitation. nih.gov The interplay between these different TF families, their response to various stress signals like pathogen attack or acidity, and the potential for epistatic interactions (where the effect of one gene is modified by another) highlight the complexity of the regulatory system. nih.govnih.gov Future research will focus on mapping these intricate connections to gain a complete picture of how glyceollin biosynthesis is switched on and off.
Advanced Mechanistic Studies at the Molecular and Cellular Level (Preclinical Context)
In preclinical studies, this compound and its isomers have been shown to modulate multiple key signaling pathways involved in cell growth, proliferation, and survival. These compounds exhibit potent anti-estrogenic and anti-angiogenic properties, making them subjects of interest for cancer research. nih.govnih.gov
Glyceollins can directly interfere with estrogen receptor (ER) signaling, a critical pathway in hormone-dependent cancers. nih.gov They also exert effects through ER-independent pathways by inhibiting the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) signaling axis. nih.govtaylorandfrancis.com This pathway is a central regulator of cell proliferation and survival. nih.gov Furthermore, glyceollins have been found to suppress angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov They achieve this by blocking the signaling pathways of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), two key pro-angiogenic factors. nih.gov This inhibition prevents the activation of downstream kinases and suppresses the development of microvessels. nih.gov Other studies have shown that glyceollins can regulate the stability of hypoxia-inducible factor 1-alpha (HIF-1α), a key protein in tumor survival, by interfering with its chaperone protein Hsp90. taylorandfrancis.com
The table below summarizes key molecular targets and mechanisms of action identified in preclinical studies.
| Cellular Process | Mechanism of Action | Key Molecular Targets |
| Hormone Signaling | Acts as an anti-estrogenic agent, preventing estrogen-dependent proliferation. nih.gov | Estrogen Receptor (ER) |
| Cell Signaling & Proliferation | Inhibits the PI3K/AKT/mTOR signaling axis. nih.govtaylorandfrancis.com Downregulates the expression of the cell cycle regulator FOXM1. nih.gov | PI3K, AKT, mTOR, p70S6K, FOXM1 |
| Angiogenesis | Inhibits VEGF and bFGF receptor activity and downstream signaling pathways. nih.gov | VEGF Receptor-2, FGF Receptor-1 |
| Gene Expression & Stability | Blocks HIF-1α translation and decreases its stability by interfering with Hsp90. taylorandfrancis.com | HIF-1α, Hsp90 |
| Inflammation | Modulates pathways involving TLRs and NF-κB. researchgate.net | TLR2, TLR4, NF-κB |
| Apoptosis | Increases the expression of pro-apoptotic proteins. researchgate.net | NGFR, BCL2 |
Q & A
How can glyceollin II be efficiently induced in soybean tissues for experimental purposes?
Methodological Answer:
this compound production can be induced using biotic or abiotic elicitors. For example:
- Alginate oligosaccharides : A 1% alginate disaccharide solution induces this compound accumulation (1.2339 mg/g in soybean tissues) by stimulating phenylpropanoid pathway enzymes .
- Microbial elicitors : Azotobacter vinelandii-derived alginate increases this compound yields (1.775 mg/g) alongside isomers I and III .
- Fungal induction : Aspergillus oryzae inoculation triggers localized this compound production in soybean seed coats and roots (up to 0.96 mg/g for glyceollin I, with II and III detected at lower levels) .
Optimization : Response surface methodology (RSM) with central composite design can refine induction conditions, balancing elicitor concentration, exposure time, and nutrient trade-offs (e.g., reduced protein/fat during glyceollin synthesis) .
What analytical challenges arise in distinguishing this compound from its isomers during quantification?
Methodological Answer:
this compound shares structural and mass similarities with isomers I and III (all C20H18O5), complicating quantification:
- Chromatographic separation : Reverse-phase HPLC with C18 columns resolves isomers based on polarity. This compound typically elutes between I and III .
- Surrogate standards : Due to limited commercial availability, glyceollin I is often used as a surrogate. Quantification relies on monitoring the [M-H2O+H]+ ion (m/z 337.1) and validating retention times against synthetic standards .
- Accurate mass spectrometry : High-resolution MS (e.g., Q-TOF) distinguishes isomers via isotopic patterns or fragment ion profiles, though ion suppression in complex matrices (e.g., plant extracts) requires careful normalization .
How do cytochrome P450 monooxygenases (P450s) contribute to this compound biosynthesis?
Advanced Research Focus:
Three cytochrome P450 enzymes (GmGS11A, GmGS11B, GmGS13A) catalyze the final cyclization steps:
- GmGS11A/B : Convert glyceollidin to glyceollin I, a precursor to this compound under oxidative conditions .
- Substrate specificity : GmGS13A exclusively processes glyceocarpin to glyceollin III, suggesting isomer-specific pathways .
- Induction dynamics : P450 transcript levels (e.g., 100-fold increase in G2DT) precede this compound accumulation in CuCl2-treated leaves, highlighting temporal regulation .
Experimental validation : Heterologous expression in yeast microsomes and gene silencing in soybean hairy roots confirm enzymatic roles .
What metabolic trade-offs occur during this compound synthesis in soybean tissues?
Data Contradiction Analysis:
this compound synthesis is energy-intensive, diverting resources from primary metabolites:
- Nutrient depletion : Total sugars, proteins, and fats decrease by 20–35% during peak this compound production .
- Flavonoid competition : Induction reduces 6''-O-malonylglycitin and daidzin (isoflavone precursors) by 40–60%, suggesting pathway crosstalk .
Mitigation strategy : Supplementing elicitor-treated tissues with sucrose or glutamine restores biomass without compromising this compound yields .
How does this compound’s estrogen receptor (ER) activity compare to other isomers, and what methodological inconsistencies underlie conflicting reports?
Advanced Research Focus:
- Antagonist vs. agonist : this compound exhibits weak ER antagonism (IC50 = 6.57 µM for ERα) compared to glyceollin I (IC50 = 1.68 µM) . However, a 2010 study reported ERβ agonism for mixed glyceollins, likely due to isomer co-elution in assays .
- Enantiomer specificity : (−)-Glyceollin I shows 10-fold higher ER affinity than (+)-enantiomers, but this compound’s stereochemical effects remain unstudied .
Methodological notes : Use enantiopure standards and ER subtype-specific luciferase assays (e.g., ER(2)-luc in MCF-7 cells) to isolate this compound effects .
What synthetic biology approaches enable scalable production of this compound?
Advanced Research Focus:
- Heterologous systems : Co-expression of soybean PAL, CHS, and P450 genes in Saccharomyces cerevisiae yields 0.8 mg/L this compound .
- Chemoenzymatic synthesis : A 12-step total synthesis (7% yield) uses intramolecular benzoin condensation and epoxide cyclization, enabling dihydro derivatives for SAR studies .
Optimization : Modular cloning (e.g., Golden Gate) and dynamic pathway regulation (e.g., quorum-sensing promoters) may improve titers .
How do transcriptional regulators like GmMYB29A2 influence this compound accumulation during pathogen resistance?
Advanced Research Focus:
- Co-expression networks : GmMYB29A2 binds to phenylpropanoid gene promoters (e.g., Gm4DT), upregulating this compound biosynthesis 5-fold in Phytophthora sojae-infected roots .
- Silencing effects : GmMYB29A2 knockdown reduces this compound by 70%, compromising pathogen resistance .
Experimental design : Combine ChIP-seq (for promoter binding) and RNA-seq to map regulatory hierarchies .
Why is this compound undetected in certain induction systems despite precursor availability?
Data Contradiction Analysis:
- Enzyme compartmentalization : this compound synthesis occurs exclusively in seed coats and roots, absent in cotyledons, as shown by MALDI-MS imaging .
- Post-translational regulation : G4DT (a prenyltransferase) may degrade glyceollin I precursors in isolated leaves, preventing II/III accumulation .
Resolution : Use tissue-specific elicitation (e.g., root exudates) and inhibitor studies (e.g., cycloheximide) to probe spatial regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
